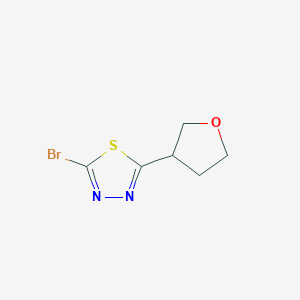

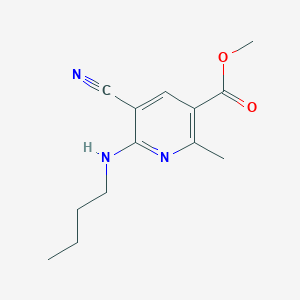

2-Bromo-5-(oxolan-3-yl)-1,3,4-thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole” is a synthetic organic compound . It belongs to the thiazole family and is commonly used as a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Molecular Structure Analysis

The molecular formula of “2-bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole” is C8H10BrNOS . It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms.Chemical Reactions Analysis

As a chemical intermediate, “2-bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole” can participate in various chemical reactions to form different organic compounds. The specific reactions it undergoes would depend on the conditions and the reactants present.Physical And Chemical Properties Analysis

“2-bromo-5-methyl-4-(oxolan-3-yl)-1,3-thiazole” is a liquid at room temperature . Its molecular weight is 248.14 . Other physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found.科学的研究の応用

Photodynamic Therapy Application

The 1,3,4-thiadiazole core, when used in the synthesis of certain zinc phthalocyanines, has shown significant potential in photodynamic therapy for cancer treatment. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer therapy. This is particularly noteworthy in the context of treating cancer, as these features are crucial for the effectiveness of photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Organic Photovoltaic Application

Compounds with a 1,3,4-thiadiazole core have been employed in the synthesis of π-conjugated polymers, which are crucial in the field of organic photovoltaics. The introduction of electron-accepting moieties such as 1,3,4-thiadiazole has been shown to lower the highest occupied molecular orbital (HOMO) energy levels, resulting in higher open-circuit voltage (Voc) values in polymer solar cells (PSCs). This finding suggests that these compounds can contribute to the development of more efficient solar energy harvesting materials (Higashihara et al., 2012).

Anticancer Evaluation

Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their anticancer properties. Certain compounds, particularly those with bromo and thiocyanato substituents, have shown promising antitumor activity. This suggests the potential utility of these compounds in the development of novel anticancer drugs (Noolvi et al., 2011).

Biological Activity Study

A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been designed, synthesized, and tested for different biological properties. Some compounds in this series have demonstrated significant DNA protective ability against oxidative damage, as well as strong antimicrobial activity. This highlights the therapeutic potential of these compounds in pharmacology and their relevance in creating more efficient therapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Antibacterial Activity

Various derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antibacterial activities. Some compounds have displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as effective antibacterial agents (Atta et al., 2011).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

2-bromo-5-(oxolan-3-yl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2OS/c7-6-9-8-5(11-6)4-1-2-10-3-4/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZPFZCKDNMYDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=NN=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2406217.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2406226.png)

![2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2406231.png)

![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2406233.png)

![1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2406234.png)

![2-Butan-2-ylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2406236.png)

![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)